1-Methyl-4-propylcyclohexane is an organic compound characterized by the molecular formula . It belongs to the class of cycloalkanes, specifically as a substituted cyclohexane. This compound features a cyclohexane ring with a methyl group at the 1-position and a propyl group at the 4-position. Its unique structural properties make it relevant in various scientific and industrial applications, including its role as a solvent and intermediate in chemical synthesis.
1-Methyl-4-propylcyclohexane can be sourced from chemical suppliers and is classified under cycloalkanes. It is also recognized by its IUPAC name and has several synonyms, including p-Menthane and 1-isopropyl-4-methylcyclohexane. The compound's CAS numbers include 4291-81-0 and 28352-42-3, indicating its registration in chemical databases for regulatory and research purposes.
1-Methyl-4-propylcyclohexane can be synthesized through various methods:
The choice of synthesis method can significantly impact the yield and purity of the final product. Reaction conditions such as temperature, pressure, and catalyst type are critical factors that influence these outcomes.
The molecular structure of 1-methyl-4-propylcyclohexane consists of a cyclohexane ring with two substituents:
This substitution pattern contributes to its unique physical properties and reactivity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 1-methyl-4-propylcyclohexane |
InChI | InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key | QAXQTVWXIPRDOC-UHFFFAOYSA-N |
Canonical SMILES | CCCC1CCC(CC1)C |
1-Methyl-4-propylcyclohexane participates in several chemical reactions:
The specific reaction pathways depend on various factors such as temperature, pressure, and the presence of catalysts. These reactions are significant for understanding the compound's reactivity profile.
The mechanism of action for 1-methyl-4-propylcyclohexane varies based on its chemical context:
1-Methyl-4-propylcyclohexane exhibits notable physical properties:
The chemical properties include:
These properties make it suitable for various applications in both laboratory settings and industrial processes.
1-Methyl-4-propylcyclohexane has several applications across different fields:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 467-14-1
CAS No.: 2514-52-5